molecular formula C6H5BrN2O2 B1379023 4-Amino-2-bromonicotinic acid CAS No. 1060809-71-3

4-Amino-2-bromonicotinic acid

Cat. No. B1379023
M. Wt: 217.02 g/mol
InChI Key: KVJIJXPIWHSDFE-UHFFFAOYSA-N
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Description

4-Amino-2-bromonicotinic acid is a chemical compound with the linear formula C6H5BrN2O2 . It has a molecular weight of 217.02 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-bromonicotinic acid is represented by the InChI code 1S/C6H5BrN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) . The InChI key is KVJIJXPIWHSDFE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Amino-2-bromonicotinic acid is a solid compound . It has a molecular weight of 217.02 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Anthyridine Derivatives : Utilizing Ullmann reactions, researchers synthesized novel derivatives of anthyridine, demonstrating the versatility of 2-bromonicotinic acid in creating complex organic compounds (Carboni, Settimo & Segnini, 1969).
  • Photoluminescence and Micromorphology Control : Modified 5-bromonicotinic acid was used to synthesize organic-inorganic hybrid materials showing promising photoluminescence properties, highlighting its potential in material science (Wang, Yan & Zhang, 2006).
  • Peptide Sequencing Method : A novel method using 5-bromonicotinic acid N-hydroxysuccinimide ester was developed for tandem mass spectrometry analysis of peptides, showing its application in biochemical research (Miyagi et al., 1998).

Organic Chemistry and Material Science

  • Nicotinic Acid Derivatives Synthesis : A one-pot synthesis method for 4-bromonicotinic acid esters was developed, contributing to advancements in organic chemistry (Kumar et al., 2016).
  • Regioselective Lithiation : Research into the lithiation of 5-bromonicotinic acid has provided new routes for the synthesis of substituted nicotinic acid scaffolds, expanding the applications in organic synthesis (Robert et al., 2006).
  • Metal-Organic Frameworks : Studies involving 5-bromonicotinic acid in metal-organic frameworks have shown its potential in creating multifunctional materials with hydrogen purification capabilities, relevant for material science and engineering (Calahorro et al., 2012).

Biological and Pharmacological Research

  • Antibacterial Activity : Compounds derived from 5-bromonicotinic acid showed significant antibacterial activity, suggesting potential in developing new antibacterial agents (Li, 2009).
  • Vasodilatory Properties : Research on nicotinate esters with amino acid function, synthesized from 2-bromonicotinates, revealed considerable vasodilatory properties, indicating their potential in pharmacological applications (Girgis, Kalmouch & Ellithey, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 4-Amino-2-bromonicotinic acid are not mentioned in the available resources, it’s worth noting that the compound is available for purchase from various suppliers . This suggests that it may be used in future research and development efforts.

properties

IUPAC Name

4-amino-2-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJIJXPIWHSDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273194
Record name 4-Amino-2-bromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromonicotinic acid

CAS RN

1060809-71-3
Record name 4-Amino-2-bromo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060809-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-bromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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